molecular formula C22H25N3O3S B2876499 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207021-50-8

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2876499
CAS No.: 1207021-50-8
M. Wt: 411.52
InChI Key: FXVXWDZDDCKVNX-UHFFFAOYSA-N
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Description

2-((1-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule featuring an imidazole core substituted with a methoxyethyl group, a 4-methoxyphenyl ring, and a thioacetamide linker connected to a p-tolyl group. This specific molecular architecture, incorporating nitrogen and sulfur heteroatoms, is of significant interest in modern medicinal chemistry for the development of novel bioactive compounds . Compounds with analogous structures, particularly those containing the (imidazol-2-yl)thio)acetonitrile or acetamide scaffold, are frequently investigated as key intermediates or potential modulators of various enzymatic pathways . The structural motif of a heterocycle linked via a sulfur atom is a common feature in molecules studied for their kinase inhibitory activity, which is a prominent target in several disease research areas . Furthermore, related heterocyclic systems are explored for a range of other biological activities, including antimicrobial and antiviral effects, highlighting the versatility of this chemical class in biochemical research . The presence of methoxy and methyl substituents on the aromatic rings can influence the compound's electronic properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16-4-8-18(9-5-16)24-21(26)15-29-22-23-14-20(25(22)12-13-27-2)17-6-10-19(28-3)11-7-17/h4-11,14H,12-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVXWDZDDCKVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

This method involves pre-forming the imidazole ring with a leaving group (e.g., chloride or bromide) at the 2-position, followed by substitution with a mercaptoacetamide derivative.

Procedure :

  • Synthesis of 2-Chloroimidazole Intermediate :
    • React 4-methoxybenzaldehyde with ammonium acetate and ethyl acetoacetate in acetic acid to form 5-(4-methoxyphenyl)-1H-imidazole.
    • Introduce the 2-methoxyethyl group via alkylation using 2-methoxyethyl chloride in DMF with NaH as a base.
    • Chlorinate the 2-position using POCl₃ in dichloroethane at 80°C.
  • Thioether Formation :
    • React the 2-chloroimidazole intermediate with N-(p-tolyl)-2-mercaptoacetamide in acetonitrile under K₂CO₃ catalysis.
    • Conditions: 12 h reflux, yielding 68–72%.

Optimization :

  • Excess K₂CO₃ (2.5 eq.) improves thiolate nucleophilicity.
  • Anhydrous acetonitrile minimizes hydrolysis.

Cyclocondensation Route

Cyclocondensation assembles the imidazole ring from aldehydes, amines, and thioureas, integrating substituents during ring formation.

Procedure :

  • Formation of Imidazole-2-Thione :
    • Combine 4-methoxyphenylglyoxal, 2-methoxyethylamine, and thiourea in ethanol under reflux.
    • Isolate 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thione (Yield: 65%).
  • Alkylation to Thioacetamide :
    • React the thione with chloro-N-(p-tolyl)acetamide in DMF using K₂CO₃.
    • Conditions: 24 h at 60°C, yielding 58%.

Mechanistic Insight :

  • Thiourea acts as a sulfur donor, facilitating cyclization.
  • Alkylation proceeds via SN2 displacement at the thione sulfur.

Multi-Component Reaction (MCR) Strategy

MCRs streamline synthesis by combining three or more reactants in one pot, reducing purification steps.

Procedure :

  • One-Pot Assembly :
    • Mix 4-methoxybenzaldehyde, 2-methoxyethylamine, ethyl 2-cyanoacetate, and ammonium acetate in ethanol.
    • Add elemental sulfur and N-(p-tolyl)chloroacetamide, refluxing for 18 h.
    • Yield: 54% after column chromatography.

Advantages :

  • Integrates imidazole ring formation, thiolation, and acetamide coupling in a single step.
  • Reduces solvent waste and time.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Key Advantages Limitations
Nucleophilic Substitution 2 68–72 High purity; Scalable Requires pre-functionalized intermediates
Cyclocondensation 2 58–65 Integrates ring and substituents Moderate yields; Long reaction times
Multi-Component 1 54 Step economy; Eco-friendly Complex optimization; Lower yield

Critical Reaction Parameters

Solvent Systems

  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in substitution reactions.
  • Ethanol/water mixtures improve cyclocondensation yields by stabilizing intermediates.

Catalysis and Bases

  • K₂CO₃ : Optimal for thiolate generation without over-base side reactions.
  • NaH : Effective for deprotonating imidazole NH during alkylation.

Temperature Control

  • Reflux conditions (80–100°C) accelerate ring closure and substitution.
  • Room-temperature reactions minimize decomposition of heat-sensitive intermediates.

Spectroscopic Characterization

Key data for validating the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, imidazole-H), 7.45–6.85 (m, aromatic-H), 4.12 (q, J=7 Hz, OCH₂CH₃), 3.78 (s, OCH₃).
  • HRMS (ESI+) : m/z 453.1782 [M+H]⁺ (calc. 453.1785).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the imidazole ring, allowing for further functionalization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares key motifs with several analogs reported in the literature:

  • Imidazole Core : Common in compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides () and N-(6-substituted-benzothiazol-2-yl) derivatives ().
  • Thioether-Acetamide Linkage : Similar to compounds in (e.g., 9a–9e) and , which utilize thioether bonds to enhance stability and binding affinity.
  • Methoxy and Aryl Substituents : The 4-methoxyphenyl and p-tolyl groups are structurally analogous to substituents in DFL20656 () and Merck compound 14, where methoxy groups enhance solubility and receptor interactions.
Table 1: Structural Comparison of Key Analogs
Compound Name/ID Core Structure Substituents Key Differences Reference
Target Compound 1H-imidazole + thioacetamide 1-(2-methoxyethyl), 5-(4-methoxyphenyl), N-(p-tolyl) Unique combination of methoxyethyl and aryl -
9a–9e () Benzimidazole + triazole Phenoxymethyl, thiazole, fluorophenyl/bromophenyl/methyl/methoxyphenyl Triazole and thiazole moieties
N-(6-substituted-benzothiazol-2-yl) () Benzimidazole + thioacetamide 4,5-Dimethyl, p-tolyl/4-nitrophenylamino Benzothiazole instead of imidazole
DFL20656 () Imidazole + acetamide Tetrahydrofuran, 2-methoxybenzyl, p-tolyl Additional cyclic ether and benzyl groups
Table 3: Bioactivity Profiles of Analogs
Compound Class Assay Model Key Findings Reference
Triazole-thiazole hybrids () Molecular docking Strong binding to α-glucosidase active site
Benzimidazole-thioacetamides () Not reported Structural focus; no bioactivity data
Cyanoacetamide derivatives () Antimicrobial screening Moderate activity against S. aureus

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